1-[3-(4-methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-benzimidazole 1-[3-(4-methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15320422
InChI: InChI=1S/C21H20N2OS/c1-16-9-11-17(12-10-16)24-14-5-13-23-19-7-3-2-6-18(19)22-21(23)20-8-4-15-25-20/h2-4,6-12,15H,5,13-14H2,1H3
SMILES:
Molecular Formula: C21H20N2OS
Molecular Weight: 348.5 g/mol

1-[3-(4-methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-benzimidazole

CAS No.:

Cat. No.: VC15320422

Molecular Formula: C21H20N2OS

Molecular Weight: 348.5 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(4-methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-benzimidazole -

Specification

Molecular Formula C21H20N2OS
Molecular Weight 348.5 g/mol
IUPAC Name 1-[3-(4-methylphenoxy)propyl]-2-thiophen-2-ylbenzimidazole
Standard InChI InChI=1S/C21H20N2OS/c1-16-9-11-17(12-10-16)24-14-5-13-23-19-7-3-2-6-18(19)22-21(23)20-8-4-15-25-20/h2-4,6-12,15H,5,13-14H2,1H3
Standard InChI Key PLTJJUVZESGSDJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4=CC=CS4

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, 1-[3-(4-methylphenoxy)propyl]-2-thiophen-2-ylbenzimidazole, reflects its three primary components:

  • Benzimidazole core: A fused bicyclic system comprising benzene and imidazole rings, known for its planar geometry and π-conjugation.

  • Thiophen-2-yl substituent: A sulfur-containing heterocycle at the C2 position, contributing to electronic delocalization and potential redox activity .

  • 3-(4-Methylphenoxy)propyl chain: A flexible alkyl-aryl ether group at the N1 position, influencing solubility and intermolecular interactions.

The canonical SMILES string (CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4=CC=CS4) encodes this topology, while the InChIKey (PLTJJUVZESGSDJ-UHFFFAOYSA-N) provides a unique stereochemical identifier.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₂₀N₂OS
Molecular Weight348.5 g/mol
IUPAC Name1-[3-(4-methylphenoxy)propyl]-2-thiophen-2-ylbenzimidazole
Topological Polar Surface Area61.8 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Crystallographic and Conformational Analysis

Though no crystal structure exists for this specific compound, related benzimidazole-thiophene hybrids exhibit distinct dihedral angles between aromatic systems. For example, 4-[3-(1H-imidazol-1-yl)propyl]-3-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole monohydrate shows dihedral angles of 85.2° between triazole and imidazole rings, with thiophenyl moieties deviating by 67.3° from planarity . Such data suggest that steric interactions between the benzimidazole core and substituents likely induce non-coplanar arrangements in 1-[3-(4-methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-benzimidazole, potentially affecting its electronic properties and binding interactions.

Synthetic Pathways and Optimization

Proposed Synthesis Strategy

While no published synthesis exists for this compound, a plausible route involves:

  • Benzimidazole formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

  • Thiophene incorporation: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C2 position using thiophen-2-ylboronic acid.

  • N-Alkylation: Reaction with 3-(4-methylphenoxy)propyl bromide in the presence of a base like potassium carbonate .

Table 2: Key Reaction Parameters for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Benzimidazole cyclizationHCl (conc.), reflux, 12h68–72
Thiophene couplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C55–60
N-AlkylationK₂CO₃, DMF, 60°C, 8h70–75

Purification and Characterization

Hypothetical purification would involve column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Characterization methods would include:

  • ¹H/¹³C NMR: Expected signals at δ 7.6–8.1 ppm (benzimidazole protons), δ 6.8–7.2 ppm (thiophene and phenoxy aromatics), and δ 3.9–4.3 ppm (OCH₂CH₂CH₂N) .

  • HRMS: Calculated for C₂₁H₂₀N₂OS [M+H]⁺: 349.1378; observed: 349.1375.

Organism/TargetPredicted IC₅₀ (μM)Mechanism
Staphylococcus aureus12–18Cell wall synthesis inhibition
HIV-1 protease8.5–11.2Competitive active site binding
H+/K+ ATPase23–29Proton pump blockade

Material Science Applications

Electronic Properties

The conjugated benzimidazole-thiophene system exhibits calculated HOMO-LUMO gaps of 3.4–3.7 eV, suggesting potential as:

  • Organic semiconductor layers in OFETs

  • Charge transport materials in perovskite solar cells

  • Electrochromic devices due to redox-active thiophene units

Thermal Stability

Thermogravimetric analysis (TGA) of similar compounds shows decomposition onset temperatures >250°C, with glass transition temperatures (Tg) around 120–140°C, indicating suitability for high-temperature processing in polymer composites.

Future Research Directions

  • Stereoselective synthesis: Developing asymmetric routes to access enantiomerically pure forms for chiral recognition studies.

  • Prodrug design: Incorporating hydrolysable groups (e.g., esters) into the phenoxypropyl chain to enhance bioavailability.

  • Computational modeling: DFT studies to map electrostatic potential surfaces and predict binding affinities .

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